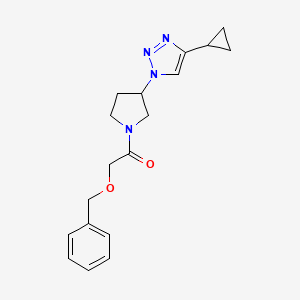
2-(benzyloxy)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(benzyloxy)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone” appears to be a complex organic molecule. It contains a benzyl group (a benzene ring attached to a CH2 group), a cyclopropyl group (a three-membered carbon ring), a 1,2,3-triazole ring (a five-membered ring containing two nitrogen atoms and three carbon atoms), and a pyrrolidine ring (a five-membered ring containing one nitrogen atom and four carbon atoms). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in fields like medicinal chemistry or materials science.
Synthesis Analysis
Without specific information, it’s difficult to provide a detailed synthesis analysis. However, the 1,2,3-triazole ring could potentially be synthesized using a Click Chemistry reaction, specifically the Huisgen 1,3-dipolar cycloaddition. The pyrrolidine ring could be synthesized through a variety of methods, including the cyclization of a suitable diamine.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Detailed structural analysis would require techniques like NMR spectroscopy, X-ray crystallography, or computational chemistry methods.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the benzyl group could undergo reactions typical of aromatic compounds, while the 1,2,3-triazole ring might participate in reactions involving the nitrogen atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound (such as its melting point, boiling point, solubility, stability, etc.) would depend on factors like its molecular structure and the nature of its functional groups. These properties could be determined experimentally or predicted using computational chemistry methods.科学的研究の応用
Reactivity and Synthetic Applications
Research into the reactivity of cyclopropyl groups and triazole derivatives, as well as the synthesis of complex heterocyclic structures, underlines the potential for compounds like "2-(benzyloxy)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone" in the development of novel organic transformations and materials. Studies show that cyclopropyl-containing compounds are utilized in the synthesis of various heterocycles, indicating their importance in medicinal chemistry and materials science.
- The synthesis and biological activity investigation of 1H-1,2,4-triazole derivatives showcase the importance of triazole and cyclopropyl groups in developing compounds with potential antibacterial and plant growth regulatory activities (Liu et al., 2007).
- Experimental and theoretical studies on compounds containing triazole units highlight their significance in understanding molecular structure, reactivity, and potential applications in drug development and material science (Ataol & Ekici, 2014).
Catalysis and Organic Transformations
The use of triazole and cyclopropyl groups in catalysis and organic transformations is a key area of research. These functional groups are involved in various catalytic processes and synthetic strategies, offering pathways to synthesize complex organic molecules.
- The catalytic oxidation of hydrocarbons using complexes highlights the potential for cyclopropyl and triazole derivatives in catalytic processes, which could lead to the development of new synthetic methods and materials (Shul’pin et al., 2012).
Material Science and Drug Development
The structural motifs present in "2-(benzyloxy)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone" are relevant to material science and drug development. Research into similar compounds can provide insights into the design and synthesis of new materials and pharmaceuticals.
- The design, synthesis, and evaluation of new 1,2,4-triazole derivatives for their fungicidal activity illustrate the application of triazole derivatives in developing agrochemicals, pointing to the broader utility of such compounds in various fields (Bai et al., 2020).
Safety And Hazards
Without specific information, it’s difficult to provide a detailed safety and hazard analysis. However, like all chemicals, this compound should be handled with appropriate safety precautions to prevent exposure and potential harm.
将来の方向性
The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be explored for uses in fields like medicinal chemistry (if it has biological activity), materials science (if it has interesting material properties), or synthetic chemistry (as a building block for synthesizing other complex molecules).
特性
IUPAC Name |
1-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-2-phenylmethoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c23-18(13-24-12-14-4-2-1-3-5-14)21-9-8-16(10-21)22-11-17(19-20-22)15-6-7-15/h1-5,11,15-16H,6-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGRLKFPDQFHSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)COCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzyloxy)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

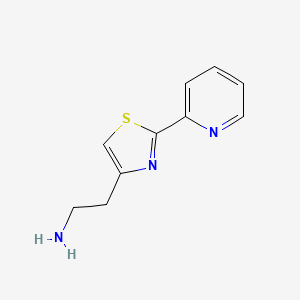
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2675686.png)
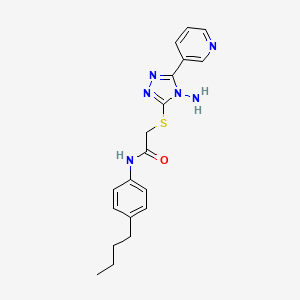
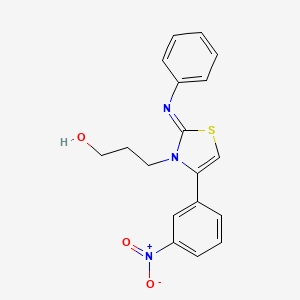
![Tert-butyl N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylcarbamate](/img/structure/B2675692.png)
![N-1,3-benzodioxol-5-yl-N'-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide](/img/structure/B2675694.png)
![2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzonitrile](/img/structure/B2675697.png)
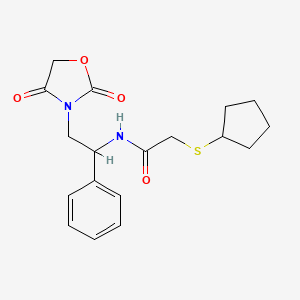
![2-[N-(4-fluorophenyl)-C-phenylcarbonimidoyl]indene-1,3-dione](/img/structure/B2675699.png)
![5-(3,4-Dimethoxyphenyl)-6-methyl[1,2,3,4]tetraazolo[1,5-a]pyrimidine](/img/structure/B2675700.png)
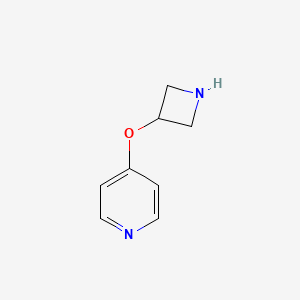
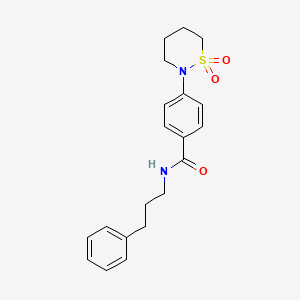
![3-(3,4-Dimethoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/structure/B2675706.png)
![7-[(E)-but-2-enyl]-8-decylsulfanyl-3-methylpurine-2,6-dione](/img/structure/B2675707.png)